1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Overview
Description
1-[3-(5-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the indole ring, the attachment of the piperidine ring, and the introduction of the carboxylic acid group. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions to form the indole ring.
Piperidine Ring Formation: The piperidine ring can be introduced through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-[3-(5-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(5-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[3-(5-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of serotonin with potential biological activities.
The uniqueness of this compound lies in its combined structure of an indole ring, a piperidine ring, and a carboxylic acid group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[3-(5-methoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-15-4-5-16-13(11-15)6-9-19(16)10-7-17(21)20-8-2-3-14(12-20)18(22)23/h4-6,9,11,14H,2-3,7-8,10,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUKVNIHOXFBIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCCC(C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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